molecular formula C18H24N4O3S B10954438 ethyl 2-{butyl[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{butyl[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10954438
M. Wt: 376.5 g/mol
InChI Key: HZESIRDFKNFHRP-CMDGGOBGSA-N
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Description

ETHYL 2-{BUTYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a pyrazole ring, and an ester functional group

Preparation Methods

The synthesis of ETHYL 2-{BUTYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, including the formation of the thiazole and pyrazole rings, followed by their coupling and esterification. The synthetic route typically starts with the preparation of the thiazole ring through a cyclization reaction involving a suitable thioamide and α-haloketone. The pyrazole ring is synthesized separately via a condensation reaction between hydrazine and a 1,3-dicarbonyl compound. These intermediates are then coupled under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

ETHYL 2-{BUTYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group, forming amides or other esters.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.

Scientific Research Applications

ETHYL 2-{BUTYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{BUTYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

ETHYL 2-{BUTYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar chemical reactivity and biological activity.

    Pyrazole derivatives: Compounds with a pyrazole ring also show comparable properties, including potential medicinal applications.

    Ester-containing heterocycles: These compounds have ester functional groups and heterocyclic rings, making them useful in various chemical and biological studies.

The uniqueness of ETHYL 2-{BUTYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of structural features, which confer specific chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

ethyl 2-[butyl-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H24N4O3S/c1-5-7-10-22(15(23)9-8-14-11-19-21(4)12-14)18-20-13(3)16(26-18)17(24)25-6-2/h8-9,11-12H,5-7,10H2,1-4H3/b9-8+

InChI Key

HZESIRDFKNFHRP-CMDGGOBGSA-N

Isomeric SMILES

CCCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)/C=C/C2=CN(N=C2)C

Canonical SMILES

CCCCN(C1=NC(=C(S1)C(=O)OCC)C)C(=O)C=CC2=CN(N=C2)C

Origin of Product

United States

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